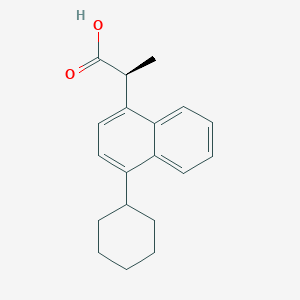

S-(+)-Vedaprofen

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

S-(+)-Vedaprofen is a non-steroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class. It is primarily used in veterinary medicine to manage pain and inflammation in animals, particularly dogs and horses. The compound is known for its chiral nature, with the (S)-enantiomer being the active form responsible for its pharmacological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of S-(+)-Vedaprofen typically involves the resolution of racemic vedaprofen or the asymmetric synthesis of the (S)-enantiomer. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. The reaction conditions often involve the use of organic solvents, controlled temperatures, and specific reagents to facilitate the formation of the (S)-enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale resolution techniques or the use of advanced chiral synthesis methods. These processes are optimized for high yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Acylation Reaction

-

Reagents : 2-Halopropionyl reagents (e.g., 2-chloropropionyl chloride) and Lewis acids (e.g., AlCl₃) .

-

Conditions : Carried out in solvents like dichloromethane or toluene at 0–25°C.

-

Outcome : Formation of an acylated intermediate (compound 3) via Friedel-Crafts acylation.

Ketal Protection

-

Reagents : Dibasic alcohols (e.g., 2,2-dimethyl-1,3-propanediol) in the presence of acid catalysts .

-

Conditions : Reflux in toluene with azeotropic water removal.

-

Outcome : Conversion to a ketal-protected intermediate (compound 4), stabilizing the reactive carbonyl group.

Aryl Tropic Rearrangement

-

Conditions : Heated to 110–130°C in xylenes.

-

Outcome : Migratory rearrangement of the aryl group to form compound 5, a key precursor.

Hydrolysis

-

Reagents : Sodium hydroxide (23% aqueous) or hydrogen peroxide (30%) in methanol/THF .

-

Conditions : 60–70°C for 2 hours.

-

Outcome : Cleavage of the ester group to yield S-(+)-Vedaprofen with ~30% yield and >99% purity.

Reaction Conditions and Optimization

Critical parameters for high enantiomeric purity and yield include:

Analytical Characterization

Post-synthesis analysis confirms structural integrity and enantiopurity:

| Technique | Key Data for this compound | Source |

|---|---|---|

| ¹H-NMR (DMSO-d₆) | δ 1.38 (d, J=7.2 Hz, CH₃), δ 3.69 (m, CH) | |

| MS (ESI) | m/z [M+H]⁺ = 283.4 | |

| HPLC Chiral Analysis | >99% enantiomeric excess (S-form) |

Stability and Reactivity

-

Thermal Stability : Decomposes above 200°C, releasing CO₂ and cyclohexyl derivatives .

-

Hydrolytic Sensitivity : Stable in acidic conditions but undergoes ester hydrolysis in basic media (pH >10) .

-

Oxidation/Reduction : Limited reactivity under ambient conditions; no reported radical or redox pathways in physiological environments .

Enantioselective Pharmacokinetics

While not a direct chemical reaction, the S-enantiomer demonstrates preferential metabolic stability:

Aplicaciones Científicas De Investigación

Pharmacological Profile

S-(+)-Vedaprofen belongs to the propionic acid derivative group of NSAIDs and exhibits selective inhibition of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. The (+) enantiomer is more potent in inhibiting prostaglandin synthesis, contributing to its therapeutic effects, including anti-inflammatory, analgesic, and antipyretic properties .

Pain Management in Veterinary Medicine

This compound is primarily utilized for managing pain and inflammation in animals, particularly dogs and horses. Several studies have demonstrated its efficacy:

- Postoperative Analgesia : In a study comparing this compound with tramadol for postoperative pain control in dogs undergoing maxillectomy or mandibulectomy, it was found that combined treatment provided superior analgesia compared to either drug alone. The study indicated that both drugs effectively managed pain without significant differences in pain scores among groups .

- Equine Studies : Research on ponies with induced acute inflammation showed that this compound significantly inhibited serum thromboxane B2 synthesis and reduced edema and leukocyte infiltration .

Comparative Efficacy

A comparative analysis of this compound with other NSAIDs such as carprofen and ketoprofen revealed that it provides comparable analgesic effects. A study indicated that this compound was as effective as ketoprofen for postoperative pain control without requiring additional analgesia in dogs .

Pharmacokinetics

This compound displays enantioselective pharmacokinetics, meaning the two enantiomers (S(+) and R(-)) have different distributions and metabolic pathways. In a study involving ponies, plasma concentrations of the R(-) enantiomer were found to exceed those of the S(+) enantiomer over time, indicating variability in pharmacokinetic profiles between the two forms .

Chiral Chemistry Studies

Due to its chiral nature, this compound serves as a model compound for studying chiral synthesis and resolution techniques in chemical research. Its unique properties allow researchers to explore various aspects of stereochemistry and pharmacodynamics.

Biochemical Research

Research has also focused on the effects of this compound on cellular processes related to inflammation. Studies have shown that it effectively inhibits inflammatory mediators, making it a valuable compound for investigating pathways involved in inflammatory diseases .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of S-(+)-Vedaprofen involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. By inhibiting these enzymes, this compound reduces the production of prostaglandins, which are mediators of pain, inflammation, and fever. The compound’s selective inhibition of COX-2 is particularly important for its anti-inflammatory effects while minimizing gastrointestinal side effects associated with COX-1 inhibition.

Comparación Con Compuestos Similares

Similar Compounds

Ibuprofen: Another propionic acid derivative with similar anti-inflammatory and analgesic properties.

Ketoprofen: Known for its potent anti-inflammatory effects and used in both human and veterinary medicine.

Naproxen: A widely used NSAID with a longer half-life compared to ibuprofen and vedaprofen.

Uniqueness of S-(+)-Vedaprofen

This compound is unique due to its specific application in veterinary medicine and its chiral nature, which allows for selective inhibition of COX enzymes. Its efficacy in managing pain and inflammation in animals, along with its favorable safety profile, makes it a valuable compound in veterinary therapeutics.

Propiedades

Número CAS |

242815-87-8 |

|---|---|

Fórmula molecular |

C19H22O2 |

Peso molecular |

282.4 g/mol |

Nombre IUPAC |

(2S)-2-(4-cyclohexylnaphthalen-1-yl)propanoic acid |

InChI |

InChI=1S/C19H22O2/c1-13(19(20)21)15-11-12-16(14-7-3-2-4-8-14)18-10-6-5-9-17(15)18/h5-6,9-14H,2-4,7-8H2,1H3,(H,20,21)/t13-/m0/s1 |

Clave InChI |

VZUGVMQFWFVFBX-ZDUSSCGKSA-N |

SMILES |

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |

SMILES isomérico |

C[C@@H](C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |

SMILES canónico |

CC(C1=CC=C(C2=CC=CC=C21)C3CCCCC3)C(=O)O |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.